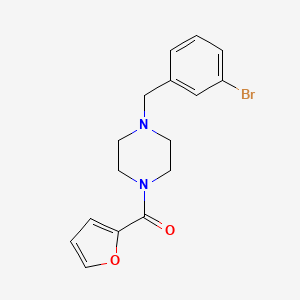
1-(3-bromobenzyl)-4-(2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromobenzyl)-4-(2-furoyl)piperazine, also known as BBFP, is a synthetic compound that has been widely used in scientific research. BBFP belongs to the class of piperazine derivatives and has been found to possess various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine is not fully understood. However, it has been suggested that 1-(3-bromobenzyl)-4-(2-furoyl)piperazine may act by modulating the activity of neurotransmitters in the brain, such as dopamine and serotonin. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(2-furoyl)piperazine has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has also been found to reduce seizure activity in animal models of epilepsy. Additionally, 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-bromobenzyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine is also relatively inexpensive compared to other compounds used in scientific research. However, 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has some limitations. It has a low solubility in water, which can make it difficult to administer in certain experiments. Additionally, 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine. One area of research is the development of more potent and selective 1-(3-bromobenzyl)-4-(2-furoyl)piperazine analogs. Another area of research is the investigation of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine's potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the mechanism of action of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine needs to be further elucidated to fully understand its therapeutic potential.
Conclusion
In conclusion, 1-(3-bromobenzyl)-4-(2-furoyl)piperazine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and anticonvulsant properties and has been investigated for its potential use in the treatment of neurological disorders. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, but also has some limitations. Future research on 1-(3-bromobenzyl)-4-(2-furoyl)piperazine will help to further elucidate its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis method of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine involves the reaction of 3-bromobenzylamine with 2-furoyl chloride in the presence of triethylamine. The reaction proceeds at room temperature and yields 1-(3-bromobenzyl)-4-(2-furoyl)piperazine as a white solid. The purity of 1-(3-bromobenzyl)-4-(2-furoyl)piperazine can be improved by recrystallization from ethyl acetate.
Applications De Recherche Scientifique
1-(3-bromobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-(3-bromobenzyl)-4-(2-furoyl)piperazine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c17-14-4-1-3-13(11-14)12-18-6-8-19(9-7-18)16(20)15-5-2-10-21-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZZMAKGJFOWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Bromobenzyl)piperazin-1-yl](furan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)




![4-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5724771.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)

![ethyl 1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5724791.png)

![8-methoxy-1,2,3-trimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5724803.png)


